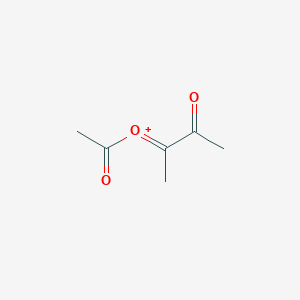
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium is an organic compound characterized by its unique structure, which includes an acetyl group and an oxidanium ion. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetyl(3-oxobutan-2-ylidene)oxidanium typically involves the reaction of acetyl chloride with a suitable precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and stringent quality control measures ensures the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which (E)-Acetyl(3-oxobutan-2-ylidene)oxidanium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acetyl derivatives and oxidanium ions, such as:
- Acetylacetone
- Acetyl chloride
- Oxidanium derivatives
Uniqueness
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium is unique due to its specific structure and reactivity, which distinguish it from other similar compounds. Its combination of functional groups allows for a wide range of chemical reactions and applications.
Propiedades
Número CAS |
35792-55-3 |
|---|---|
Fórmula molecular |
C6H9O3+ |
Peso molecular |
129.13 g/mol |
Nombre IUPAC |
acetyl(3-oxobutan-2-ylidene)oxidanium |
InChI |
InChI=1S/C6H9O3/c1-4(7)5(2)9-6(3)8/h1-3H3/q+1 |
Clave InChI |
HADWJTWGKLZFGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=[O+]C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



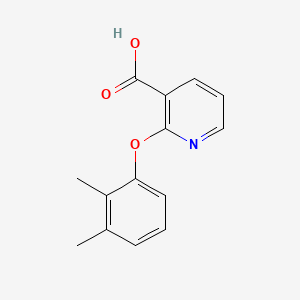

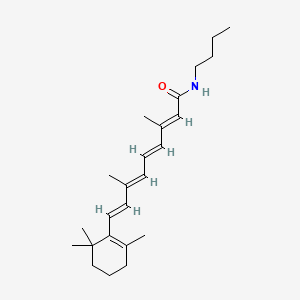
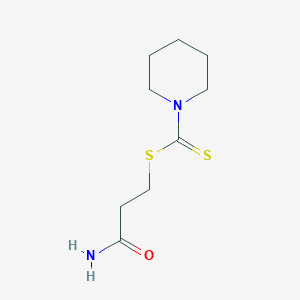
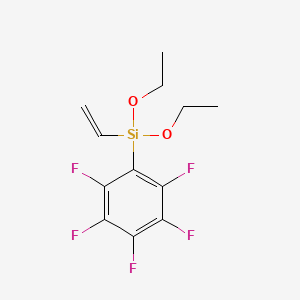
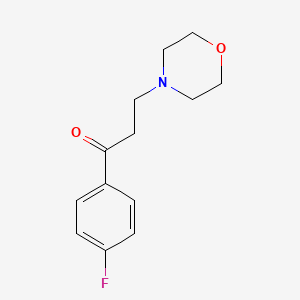
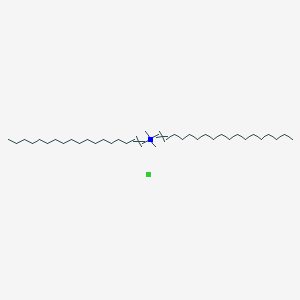
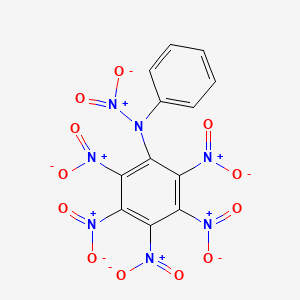
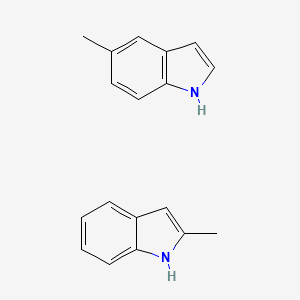
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)


